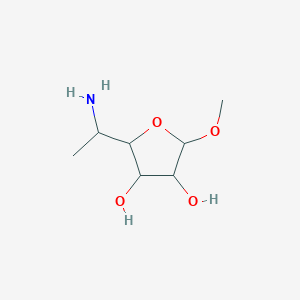
2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol est un composé chimique avec une structure unique qui comprend un groupe aminoéthyl, un groupe méthoxy et un diol dans un cycle oxolane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique l'utilisation de précurseurs aminométhylés et méthoxy-substitués, qui sont mis en réaction en présence de catalyseurs pour former la structure cyclique oxolane désirée. Les conditions de réaction incluent souvent des températures spécifiques, des solvants et des niveaux de pH pour assurer la formation correcte du composé.
Méthodes de production industrielle
La production industrielle du 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, conduisant à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour des réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés
Applications de la recherche scientifique
Le 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol a plusieurs applications de recherche scientifique, notamment :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé peut avoir un potentiel en tant que sonde biochimique ou en tant que précurseur de molécules biologiquement actives.
Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, avec des études explorant ses effets sur diverses voies biologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, y compris les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminoéthyl peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les groupes méthoxy et diol peuvent également participer à la liaison hydrogène et à d'autres interactions, influençant l'activité biologique globale du composé.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group may interact with enzymes or receptors, modulating their activity. The methoxy and diol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés oxolane avec des substituants différents, tels que :
- 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol
- 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol
- 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol
Unicité
Ce qui distingue le 2-(1-Aminoéthyl)-5-méthoxyoxolane-3,4-diol, c'est sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages potentiels par rapport à d'autres composés similaires en termes de réactivité, de stabilité et de fonctionnalité.
Propriétés
Formule moléculaire |
C7H15NO4 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3 |
Clé InChI |
OQMGRVFSMWORIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(C(C(O1)OC)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















